4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine
Overview
Description
“4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine” is a complex organic compound. It contains a thiazolo[5,4-c]pyridine core, which is a bicyclic structure consisting of a thiazole ring fused with a pyridine ring. The compound also has chloro and fluoro phenyl substituents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (thiazole and pyridine), as well as halogen substituents (chloro and fluoro groups) on the phenyl rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings and the halogen substituents. The electron-withdrawing nature of the halogens might make the compound more reactive towards nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogens might increase its molecular weight and could influence properties like boiling point, melting point, and solubility .Scientific Research Applications
Synthetic Utility and Chemical Properties
Research on related compounds focuses on the design and synthesis of selective inhibitors, highlighting the critical role of specific chemical scaffolds in enhancing binding selectivity and potency. For instance, compounds with substituted imidazole scaffolds are noted for their selectivity as inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is implicated in the release of proinflammatory cytokines (Scior et al., 2011). This highlights the potential of chloro-fluorophenyl-thiazolo[5,4-c]pyridine derivatives in therapeutic applications targeting inflammation and related pathways.
Biological Significance and Drug Discovery
The exploration of heterocyclic compounds, such as thiazoles and pyridines, is a significant area of interest due to their wide range of biological activities. These compounds are key components of natural molecules and synthetic drugs, offering possibilities for the development of new pharmacologically active substances (Abdurakhmanova et al., 2018). The structural features of these compounds, including the presence of chloro and fluoro substituents, could potentially influence their activity profiles, making them candidates for the synthesis of novel therapeutic agents.
Optoelectronic Applications
Research on quinazolines and pyrimidines showcases their utility in optoelectronic materials due to their luminescent properties. These findings suggest that derivatives of "4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine" could potentially be explored for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices, based on their structural analogies to quinazoline and pyrimidine derivatives (Lipunova et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-2-(2-chloro-6-fluorophenyl)-[1,3]thiazolo[5,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl2FN2S/c13-6-2-1-3-7(15)9(6)12-17-8-4-5-16-11(14)10(8)18-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXZAMDPXZHSAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(S2)C(=NC=C3)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl2FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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